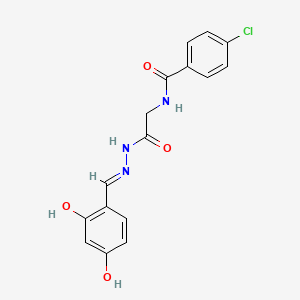![molecular formula C19H17Br3N4O5 B11555412 N'-[(E)-[4-(Morpholin-4-YL)-3-nitrophenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11555412.png)
N'-[(E)-[4-(Morpholin-4-YL)-3-nitrophenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[4-(Morpholin-4-YL)-3-nitrophenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a morpholine ring, a nitrophenyl group, and a tribromophenoxy moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(Morpholin-4-YL)-3-nitrophenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves a multi-step process:
Formation of the hydrazide: The starting material, 2-(2,4,6-tribromophenoxy)acetic acid, is reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation reaction: The hydrazide is then condensed with 4-(morpholin-4-yl)-3-nitrobenzaldehyde under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Use of catalysts: Catalysts such as glacial acetic acid can be used to enhance the condensation reaction.
Purification techniques: Techniques such as recrystallization or chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(Morpholin-4-YL)-3-nitrophenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The tribromophenoxy moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N’-[(E)-[4-(Morpholin-4-YL)-3-nitrophenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(Morpholin-4-YL)-3-nitrophenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(Morpholin-4-YL)-3-nitrophenyl]methylidene]-2-(2,4,6-trimethylphenoxy)acetohydrazide
- N’-[(E)-[4-(Morpholin-4-YL)-3-nitrophenyl]methylidene]-2-(2,4,6-dichlorophenoxy)acetohydrazide
Uniqueness
N’-[(E)-[4-(Morpholin-4-YL)-3-nitrophenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is unique due to the presence of the tribromophenoxy moiety, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications requiring specific reactivity or binding characteristics.
Properties
Molecular Formula |
C19H17Br3N4O5 |
|---|---|
Molecular Weight |
621.1 g/mol |
IUPAC Name |
N-[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide |
InChI |
InChI=1S/C19H17Br3N4O5/c20-13-8-14(21)19(15(22)9-13)31-11-18(27)24-23-10-12-1-2-16(17(7-12)26(28)29)25-3-5-30-6-4-25/h1-2,7-10H,3-6,11H2,(H,24,27)/b23-10+ |
InChI Key |
KDCAJRXVTANZOJ-AUEPDCJTSA-N |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)/C=N/NC(=O)COC3=C(C=C(C=C3Br)Br)Br)[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C=NNC(=O)COC3=C(C=C(C=C3Br)Br)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1Z)-3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B11555332.png)
![4-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11555334.png)
![4-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11555335.png)
![2-(2-Methoxyphenoxy)-N'-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11555338.png)
![2-bromo-6-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl furan-2-carboxylate](/img/structure/B11555342.png)
![2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B11555353.png)
![6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11555361.png)

![N,N'-bis{(E)-[4-(phenylethynyl)phenyl]methylidene}biphenyl-4,4'-diamine](/img/structure/B11555380.png)
![5-[[5-(2-Nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11555385.png)
![N'-[(E)-(4-iodophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11555392.png)
![3-chloro-4-methoxy-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B11555398.png)
![4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11555405.png)
![Bis{4-[(E)-[(4-chlorophenyl)imino]methyl]phenyl} (2E)-but-2-enedioate](/img/structure/B11555420.png)
